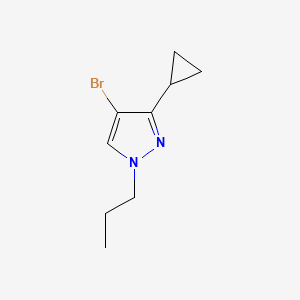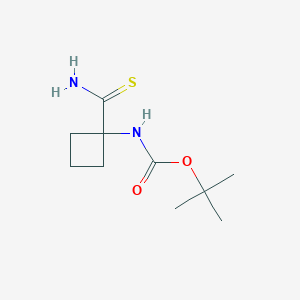![molecular formula C18H20N2 B1522571 2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline CAS No. 1017782-19-2](/img/structure/B1522571.png)
2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline
Descripción general
Descripción
2-Benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline, also known as BHHPQ, is a heterocyclic compound with a unique structure and a wide range of applications in the fields of organic chemistry, medicinal chemistry, and pharmacology. BHHPQ is a highly versatile compound with many potential uses in the laboratory and in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Largani et al. (2017) on pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized through a molecular hybridization approach, demonstrated significant in vitro antibacterial activity against a range of bacteria including E. coli, S. aureus, and E. faecalis. This suggests potential applications in developing new antibacterial agents (Largani et al., 2017).
Electrochromic Properties
Research by Beyazyildirim et al. (2006) on copolymers involving a structurally similar monomer highlighted their electrochromic properties. These findings suggest the possibility of using related pyrrolo[3,4-c]quinoline derivatives in electrochromic devices, which could have applications in displays and smart windows (Beyazyildirim et al., 2006).
Synthetic Methodologies
Various studies focus on the synthesis of pyrrolo[3,4-c]quinoline derivatives, indicating their significance in medicinal chemistry and organic synthesis. For example, Moon et al. (2015) described an efficient synthetic pathway to pyrrolo[3,2,1-ij]quinoline-1,2-diones, highlighting the chemical versatility and potential biological relevance of such compounds (Moon et al., 2015).
Anticancer Activity
The quinoline structure, a key feature in the chemical compound of interest, has been extensively studied for its anticancer properties. Solomon and Lee (2011) reviewed the anticancer activities and mechanisms of action of quinoline derivatives, suggesting that modifications to the quinoline scaffold could yield promising therapeutic agents (Solomon & Lee, 2011).
Fluorescent Probes for DNA Detection
A study on benzimidazo[1,2-a]quinolines by Perin et al. (2011) demonstrated their potential as fluorescent probes for DNA detection. This suggests that structurally related compounds might also serve as useful tools in bioanalytical chemistry and diagnostic research (Perin et al., 2011).
Propiedades
IUPAC Name |
2-benzyl-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-6-14(7-3-1)11-20-12-15-10-19-18-9-5-4-8-16(18)17(15)13-20/h1-9,15,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFVWLHYYFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2C3=CC=CC=C3N1)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161953 | |
| Record name | 2,3,3a,4,5,9b-Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017782-19-2 | |
| Record name | 2,3,3a,4,5,9b-Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3a,4,5,9b-Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)

![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)
![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)


![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)



![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)


